molecular formula C5H12ClNO2 B8189060 (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride

Cat. No.: B8189060
M. Wt: 153.61 g/mol
InChI Key: VXKQZDCFEDEAAX-UYXJWNHNSA-N
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Description

(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxyl group at position 3 and a hydroxymethyl (-CH₂OH) group at position 4 of the pyrrolidine ring. The stereochemistry (3S,4S) is critical for its interactions in biological systems, particularly in enzyme inhibition and drug design. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKQZDCFEDEAAX-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Steps

The synthesis begins with a 1,3-cycloaddition between a nitrone (e.g., benzyl-substituted nitrone) and an alkene (e.g., diethyl maleate) to form a 4,5-cis-disubstituted isoxazolidine intermediate. Reductive cleavage of the N–O bond in this intermediate induces cyclization, yielding a racemic 3,4-trans-disubstituted pyrrolidinone.

Enzyme-catalyzed enantioselective hydrolysis is then employed to resolve the racemic mixture. Lipases or esterases selectively hydrolyze one enantiomer of the pyrrolidinone ester, producing a carboxylic acid derivative (e.g., compound III in) and leaving the unreacted enantiomer as the ester (compound IV in). For the (3S,4S) enantiomer, enzymes such as Candida antarctica lipase B are preferred due to their high specificity.

Separation and Transformation

The hydrolyzed product (carboxylic acid) is separated from the unreacted ester via pH-dependent extraction. Acidifying the aqueous phase protonates the carboxylate, enabling extraction into organic solvents like ethyl acetate. Subsequent hydrogenolysis removes protecting groups (e.g., benzyl), and acidification with HCl yields the hydrochloride salt.

Advantages:

  • High enantiomeric excess : >98% ee achievable.

  • Scalability : No chromatography required, reducing costs.

  • Flexibility : Applicable to both (3R,4R) and (3S,4S) enantiomers by enzyme selection.

Chemical Synthesis Routes

While enzymatic methods dominate industrial production, alternative chemical routes exist for laboratory-scale synthesis.

Reductive Amination and Cyclization

A less common route involves reductive amination of keto acids followed by cyclization. For example, treating 4-keto-pyrrolidine-3-carboxylic acid with sodium borohydride reduces the ketone to a hydroxyl group, while the carboxylic acid is esterified. Acid-catalyzed cyclization forms the pyrrolidine ring, but this method struggles with stereocontrol, often requiring chiral auxiliaries.

Asymmetric Hydrogenation

Asymmetric hydrogenation of pyrroline derivatives using chiral catalysts (e.g., Ru-BINAP complexes) has been explored. However, this method faces challenges in achieving high diastereoselectivity for the cis-diol configuration.

Industrial-Scale Production

Industrial processes prioritize cost-efficiency and reproducibility. The enzymatic route is favored due to its scalability and minimal waste. Key optimizations include:

  • Continuous flow reactors : Enhance reaction kinetics and reduce batch variability.

  • Solvent recycling : Ethyl acetate and dichloromethane are recovered via distillation.

  • Enzyme immobilization : Reusable immobilized lipases reduce catalyst costs.

Comparative Analysis of Methods

Parameter Enzymatic Resolution Chemical Synthesis
Starting MaterialRacemic pyrrolidinone esterKeto acids or pyrrolines
Key StepLipase hydrolysisReductive amination
Enantiomeric Excess>98%70–85%
Yield80–90%50–65%
Chromatography RequiredNoYes
ScalabilityHighModerate

Critical Challenges and Solutions

  • Stereochemical Purity : Minor diastereomers may form during cycloaddition. Recrystallization in isopropanol/water mixtures improves purity.

  • Byproduct Formation : Residual esters from incomplete hydrolysis are minimized using excess enzyme and optimized pH (6.5–7.5) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The hydroxyl group can be reduced to form corresponding alkyl derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form various esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include alkyl derivatives.
  • Substitution products include esters and ethers.

Scientific Research Applications

Organic Synthesis

Chiral Building Block
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride serves as a crucial chiral building block in the synthesis of complex organic molecules. Its hydroxymethyl and hydroxyl functional groups facilitate the formation of various derivatives, enhancing its utility in creating enantiomerically pure compounds.

Synthesis of Nucleoside Analogues
This compound is employed in the synthesis of nucleoside analogues, particularly purine nucleoside phosphorylase inhibitors. These inhibitors are significant in developing antiviral and anticancer therapies .

Medicinal Chemistry

Antidiabetic Agents
The compound has been identified as an alpha-glucosidase inhibitor, which plays a role in managing postprandial blood glucose levels. This mechanism is particularly relevant for developing antidiabetic medications.

Potential Anticancer Applications
Research indicates that this compound may have potential applications in anticancer drug development due to its ability to inhibit specific enzymes involved in cancer metabolism.

Biochemistry

Enzyme Mechanism Studies
The compound is utilized as a substrate in biochemical assays to study enzyme mechanisms. Its interactions with various enzymes can provide insights into metabolic pathways and enzyme kinetics.

Industrial Applications

Fine Chemicals Production
In industrial settings, this compound is used as a precursor for producing fine chemicals. Its versatility allows for the development of various chemical products with specific functionalities.

Case Study 1: Synthesis of Purine Nucleoside Phosphorylase Inhibitors

A study demonstrated the synthesis of potent purine nucleoside phosphorylase inhibitors using this compound as an intermediate. The resulting compounds showed significant biological activity against cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Development of Antidiabetic Medications

Research focused on the role of this compound as an alpha-glucosidase inhibitor provided insights into its efficacy in lowering blood glucose levels post-meal. This application underscores its importance in diabetes management strategies.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific enzymes, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Methoxy vs. Hydroxymethyl Derivatives

  • (3S,4S)-4-Methoxypyrrolidin-3-ol Hydrochloride (CAS: 473298-23-6): Substituent: Methoxy (-OCH₃) at position 4. Impact: Reduced polarity compared to hydroxymethyl, leading to lower solubility in aqueous media. Widely used as a building block in drug synthesis due to its stability . Molecular Formula: C₅H₁₂ClNO₂ (identical to the target compound). Molecular Weight: 153.60 g/mol .
  • (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride: Substituent: Hydroxymethyl (-CH₂OH) at position 4.

Fluorinated Derivatives

  • (3S,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS: 2227197-50-2): Substituent: Fluorine at position 4. Impact: Fluorine’s electronegativity increases metabolic stability and membrane permeability. Hazard profile includes skin irritation (H315) and acute toxicity (H302) . Molecular Formula: C₄H₉ClFNO. Molecular Weight: 141.57 g/mol .
  • (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS: 1523530-25-7):

    • Stereochemistry : (3R,4R) configuration.
    • Application : Used in pharmaceuticals for its conformational rigidity and enhanced binding affinity .

Positional Isomerism

  • (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS: 1009335-36-7):
    • Substituent Position : Hydroxymethyl at position 5 instead of 4.
    • Impact : Altered spatial arrangement affects receptor binding and solubility. Similarity index: 0.88 compared to the target compound .

Stereochemical Differences

  • (3S,4S)-Pyrrolidine-3,4-diol Hydrochloride (CAS: 276862-76-1): Substituents: Two hydroxyl groups (positions 3 and 4). Impact: Increased hydrogen-bonding capacity and solubility. Used in glycosidase inhibition studies . Molecular Formula: C₄H₁₀ClNO₂.

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Profile
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol HCl N/A C₅H₁₂ClNO₂ ~153.6* -CH₂OH, -OH Not reported
(3S,4S)-4-Methoxypyrrolidin-3-ol HCl 473298-23-6 C₅H₁₂ClNO₂ 153.60 -OCH₃, -OH Not reported
(3S,4R)-4-Fluoropyrrolidin-3-ol HCl 2227197-50-2 C₄H₉ClFNO 141.57 -F, -OH H302, H315, H319
(3S,4S)-Pyrrolidine-3,4-diol HCl 276862-76-1 C₄H₁₀ClNO₂ 139.58 -OH (x2) Not reported

*Calculated based on analogous compounds.

Biological Activity

Overview

(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a hydroxymethyl group at the 4-position and a hydroxyl group at the 3-position, which contribute to its reactivity and biological interactions. Its applications range from serving as a chiral building block in organic synthesis to functioning as an enzyme inhibitor in various biochemical pathways.

  • Molecular Formula : C5_5H11_{11}NO2_2
  • Molecular Weight : 115.15 g/mol
  • Structure : The compound features a five-membered nitrogen-containing heterocycle typical of pyrrolidines.

Enzyme Inhibition

One of the primary biological activities of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol is its role as an inhibitor of specific enzymes, particularly purine nucleoside phosphorylase (PNP). PNP is crucial for nucleotide metabolism, and its inhibition can have therapeutic implications in treating diseases such as cancer and autoimmune disorders.

  • Mechanism of Action : The compound binds to the active site of PNP, preventing the conversion of purine nucleosides into their corresponding bases. This inhibition can lead to reduced proliferation of certain cell types, making it a candidate for anticancer therapies .

Antidiabetic Potential

Research has indicated that (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol may also exhibit antidiabetic properties through its action as an alpha-glucosidase inhibitor. By inhibiting this enzyme, the compound can slow down carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels.

Case Study 1: Inhibition of Purine Nucleoside Phosphorylase

A study published in PNAS highlighted the synthesis and evaluation of (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol as a PNP inhibitor. The compound was found to significantly inhibit PNP activity in vitro, demonstrating potential for therapeutic applications in conditions where purine metabolism is dysregulated .

Case Study 2: Antidiabetic Activity

In another study focusing on enzyme inhibitors for managing diabetes, (3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-ol was evaluated alongside other compounds for its ability to inhibit alpha-glucosidase. Results showed that this compound effectively reduced enzyme activity, suggesting a beneficial role in controlling blood sugar levels post-meal .

Comparative Analysis with Similar Compounds

Compound NameActivity TypeIC50 ValueReferences
(3S,4S)-4-(Hydroxymethyl)pyrrolidin-3-olPNP InhibitionNot specified
(3R,4R)-trans-3-amino-4-hydroxypyrrolidineAlpha-glucosidase InhibitionNot specified
Other chiral pyrrolidinesVariousVaries

Q & A

Q. How can researchers optimize the enantiomeric purity of (3S,4S)-4-(hydroxymethyl)pyrrolidin-3-ol hydrochloride during synthesis?

Enantiomeric purity is critical for pharmacological activity. A patented process (Bayer Consumer Care AG) achieves high purity via stereoselective catalytic hydrogenation of a pyrrolidine precursor, followed by HCl salt formation. Key parameters include:

  • Catalyst selection : Use of chiral catalysts (e.g., Ru-BINAP) to control stereochemistry.
  • Reaction conditions : Temperature (0–25°C) and solvent polarity (e.g., ethanol/water mixtures) to minimize racemization .
  • Purification : Recrystallization from acetone/water to remove diastereomeric impurities.

Q. What analytical methods are recommended for characterizing the stereochemical identity of this compound?

  • Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase to resolve enantiomers.
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the pyrrolidine ring to confirm the (3S,4S) configuration.
  • Polarimetry : Compare specific optical rotation values with literature data (e.g., [α]D20=+12.5°[α]_D^{20} = +12.5° in methanol) .

Q. How does the hydrochloride salt form impact the compound’s stability in aqueous solutions?

The hydrochloride salt enhances water solubility but may hydrolyze under alkaline conditions. Stability studies recommend:

  • pH control : Maintain solutions at pH 2–4 to prevent deprotonation of the hydroxyl groups.
  • Temperature : Store lyophilized powders at –20°C to avoid degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity between (3S,4S)- and (3R,4R)-stereoisomers?

Discrepancies arise from stereospecific target binding. For example:

  • Enzyme inhibition assays : The (3S,4S) isomer shows higher affinity for purine nucleoside phosphorylase (PNP) due to optimal hydrogen bonding with Asp206 and His257 residues, while the (3R,4R) isomer is inactive .
  • Mutagenesis studies : Replace key amino acids (e.g., His257Ala) to validate binding interactions .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • ADMET prediction : Use QSAR models to identify metabolically labile sites (e.g., the hydroxymethyl group).
  • Structural modifications : Introduce fluorine substituents or methyl groups to block cytochrome P450-mediated oxidation.
  • MD simulations : Assess conformational flexibility to prioritize rigid analogs with enhanced stability .

Q. Why do some studies report divergent cytotoxicity profiles for this compound in T-cell malignancies?

Variability may stem from:

  • Cell line specificity : Jurkat cells (high PNP expression) show IC50_{50} = 50 nM, while primary T-cells (variable PNP levels) require dose adjustments .
  • Combination therapies : Synergy with methotrexate in ALL models vs. antagonism with fludarabine in CTCL .

Methodological Challenges and Solutions

Q. How to address low yields in asymmetric synthesis of the (3S,4S)-configured pyrrolidine core?

  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to recycle undesired enantiomers.
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield from 45% to 72% .

Q. What experimental designs validate the role of the hydroxymethyl group in target engagement?

  • Proteolysis-targeting chimeras (PROTACs) : Replace the hydroxymethyl group with a linker to degrade PNP selectively.
  • Isothermal titration calorimetry (ITC) : Quantify binding enthalpy changes upon hydroxymethyl deletion .

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